2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” is an organic compound . It has been mentioned in the context of antitubercular agents .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has the empirical formula C4H3ClN2 and a molecular weight of 114.53 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .Safety And Hazards
Future Directions
The future directions for the study of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their antimicrobial and anticancer properties . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .
properties
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLIIYMZSIFWKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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